N-(2-ETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
The compound is a triazaspiro derivative featuring a carboxamide group, ethoxy- and methoxy-substituted phenyl rings, and an ethylsulfanyl moiety.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-4-32-21-9-7-6-8-20(21)26-24(30)29-16-14-25(15-17-29)27-22(23(28-25)33-5-2)18-10-12-19(31-3)13-11-18/h6-13H,4-5,14-17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDXCDISUXRFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiró[4.5]deca-1,3-diene-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following attributes:
- IUPAC Name : N-(2-ethoxyphenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiró[4.5]deca-1,3-diene-8-carboxamide
- Molecular Formula : C26H32N4O3S
- Molecular Weight : 460.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including:
- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : The compound can modulate receptor activities, particularly those related to neurotransmission and cell signaling.
Antioxidant Activity
Research indicates that N-(2-ethoxyphenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiró[4.5]deca-1,3-diene-8-carboxamide exhibits significant antioxidant properties. This activity is crucial in combating oxidative stress in cells.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.
Neuroprotective Effects
The compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In Vitro Study on Cancer Cell Lines | The compound inhibited cell proliferation in breast and prostate cancer cells by inducing apoptosis through mitochondrial pathways. |
| Neuroprotection in Rodent Models | Administration of the compound significantly reduced neuronal death and improved cognitive functions in models of Alzheimer's disease. |
| Antioxidant Activity Assessment | The compound exhibited a strong ability to scavenge free radicals and reduce lipid peroxidation in cellular assays. |
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, N-(2-ethoxyphenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiró[4.5]deca-1,3-diene-8-carboxamide shows enhanced biological activity due to its unique structural features which facilitate better interaction with biological targets.
Table: Comparison with Similar Compounds
| Compound | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | Moderate | Low | None |
| Compound B | High | Moderate | Low |
| N-(2-Ethoxyphenyl)... | High | High | Significant |
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
- Structural Similarities : Both compounds contain a methoxyphenyl group and a carboxamide backbone.
- Key Differences : The cyclopropane ring and diethyl substitution in contrast with the triazaspiro core and ethoxy/ethylsulfanyl groups in the target compound.
(b) Triazole Derivatives ()
- Compounds like etaconazole and propiconazole are triazole-containing agrochemicals.
- Functional Comparison: Triazoles are known for antifungal activity via cytochrome P450 inhibition.
Hypothetical Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
